3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Lipophilicity Drug-likeness ADME prediction

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (CAS 851093-39-5) is a fully substituted pyrazole ester bearing a 4-tosyl (4-methylphenylsulfonyl) electron-withdrawing group and a 3,4,5-triethoxybenzoate acyl moiety. With a molecular formula of C30H32N2O7S and a molecular weight of 564.65 Da, this compound is a member of the 1,3,4,5-tetrasubstituted pyrazole family, a scaffold extensively employed in kinase inhibitor and anti-inflammatory drug discovery programs.

Molecular Formula C30H32N2O7S
Molecular Weight 564.65
CAS No. 851093-39-5
Cat. No. B2418035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate
CAS851093-39-5
Molecular FormulaC30H32N2O7S
Molecular Weight564.65
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C30H32N2O7S/c1-6-36-25-18-22(19-26(37-7-2)27(25)38-8-3)30(33)39-29-28(40(34,35)24-16-14-20(4)15-17-24)21(5)31-32(29)23-12-10-9-11-13-23/h9-19H,6-8H2,1-5H3
InChIKeyZFVIIIGUQQYEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (CAS 851093-39-5): Physicochemical Profile and Structural Class for Procurement Evaluation


3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (CAS 851093-39-5) is a fully substituted pyrazole ester bearing a 4-tosyl (4-methylphenylsulfonyl) electron-withdrawing group and a 3,4,5-triethoxybenzoate acyl moiety . With a molecular formula of C30H32N2O7S and a molecular weight of 564.65 Da, this compound is a member of the 1,3,4,5-tetrasubstituted pyrazole family, a scaffold extensively employed in kinase inhibitor and anti-inflammatory drug discovery programs [1]. Available exclusively from specialty chemical suppliers as a research-grade screening compound, it serves as a starting point for structure–activity relationship (SAR) exploration rather than a validated probe or lead molecule .

Workflow
SAR exploration starting point for pyrazole-based inhibitor programs
Chemical Space
bRo5 probe with high lipophilicity and large molecular footprint
Scaffold Context
1,3,4,5-tetrasubstituted pyrazole with tosyl and triethoxybenzoate ester

Why 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate Cannot Be Interchanged with Generic Pyrazole Esters


Within the pyrazole ester chemical space, the combination of a 4-tosyl substituent with a 3,4,5-triethoxybenzoate ester creates a distinct physicochemical signature that differentiates this compound from mono-alkoxy, unsubstituted benzoyl, or alternative sulfonyl analogs. The three ethoxy groups impart a markedly elevated calculated LogP of 7.07 and a polar surface area of 114 Ų, which are not replicated by simpler benzoate esters in the same scaffold series . Substitution of the tosyl group with benzenesulfonyl or 4-nitrophenylsulfonyl alters both electronic character and steric bulk, making the target compound a unique intersection point in any focused SAR matrix . Consequently, generic substitution fails at both the screening hit confirmation and lead optimization stages, where precise control over lipophilicity, electron density, and metabolic liability is required.

Generic benzoate esters may lack triethoxy LogP signature
Unsubstituted benzoate analogs have a substantially lower calculated LogP, which may shift membrane permeability and protein binding profiles in screening assays.
Benzenesulfonyl substitution may alter electronic character
Replacing the 4-tosyl group with benzenesulfonyl removes the para-methyl contributor, potentially changing target engagement and selectivity readouts.
Monoethoxy analogs reduce H-bond acceptor surface
Fewer ethoxy groups mean fewer hydrogen bond acceptors and a smaller molecular surface, which may not fill the same hydrophobic pockets or engage the same residue networks.

Quantitative Differential Evidence for 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (CAS 851093-39-5) Versus Closest Comparators


Calculated LogP Differentiation: Triethoxybenzoate vs. Benzoate Ester in the Same Pyrazole-Tosyl Scaffold

The target compound carries a calculated LogP of 7.07 (ACD/Labs Percepta), driven by the three ethoxy substituents on the benzoate ring . The unsubstituted benzoate analog (3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate, CAS 851093-19-1), by contrast, has a predicted LogP approximately 2.5-3.0 units lower based on standard fragment-based estimation (C24H20N2O4S, lacking lipophilic alkoxy chains) . This ~1000-fold difference in calculated partition coefficient places the target compound in a distinct property space for membrane permeability, solubility-limited absorption, and off-target promiscuity risk assessment in early drug discovery.

LogP Differentiation
Cross-study comparable
LogP 7.07 vs. ~4.0–4.5 (Δ ≈ +2.5 to +3.0)
Supports lipophilicity-driven SAR partitioning in screening workflows
ACD/Labs Percepta prediction; experimental logP data to verify
Lipophilicity Drug-likeness ADME prediction

Molecular Size and H-Bond Acceptor Count: Triethoxybenzoate vs. Monoethoxybenzoate Analogs

The target compound possesses a molecular weight of 564.65 Da and 9 hydrogen bond acceptors (7 from the triethoxybenzoate, 2 from the sulfonyl group), with zero hydrogen bond donors . The monoethoxy analog 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate (MW ~488.5 Da) has only 6 H-bond acceptors . The additional ~76 Da and three extra H-bond acceptor sites in the target compound create differential binding surface topology that may be critical for filling hydrophobic pockets or engaging specific residue networks in target proteins, particularly in kinase ATP-binding sites where the hinge-region interactions are sensitive to steric and electronic modulation from the ester moiety [1].

MW & H-Bond Acceptors
Cross-study comparable
MW 564.65 Da, 9 HBA vs. ~488.5 Da, 6 HBA
Defines distinct steric and electronic SAR vector for target binding
ΔMW ≈ +76 Da; ΔH-bond acceptors = +3
Molecular recognition Target engagement Structural biology

Tosyl vs. Benzenesulfonyl Differentiation: Impact on Calculated LogP and Steric Bulk

The 4-tosyl (4-methylphenylsulfonyl) substituent on the target compound introduces a para-methyl group absent in the benzenesulfonyl analog 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (MW 550.63, C29H30N2O7S) . This methyl group incrementally raises the calculated LogP by approximately 0.4-0.5 units compared to the unsubstituted benzenesulfonyl comparator [1]. In kinase inhibitor development programs, such modest lipophilicity adjustments at the sulfonyl position have been shown to be decisive for selectivity window optimization, as evidenced by the differential activity of tosyl-containing pyrazolynate (a commercial herbicide targeting 4-hydroxyphenylpyruvate dioxygenase) compared to its destosyl analog [2].

Tosyl vs. Benzenesulfonyl
Class-level
ΔMW = 14 Da; estimated ΔLogP ≈ +0.4 to +0.5
Supports sulfonyl substituent selectivity SAR studies
In silico comparison; para-methyl effect to verify experimentally
Sulfonyl SAR Electron-withdrawing group Selectivity tuning

Triethoxybenzoate Moiety Contributes Antiproliferative Capacity: Class-Level Evidence from MDA-MB-231 Breast Cancer Cells

Although no direct bioassay data exist for CAS 851093-39-5, the 3,4,5-triethoxybenzoate pharmacophore has demonstrated quantifiable antiproliferative activity in peer-reviewed enzymatic studies. Specifically, (2R,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diyl bis(3,4,5-triethoxybenzoate) inhibited 48% of MDA-MB-231 human breast cancer cell proliferation at 0.05 mM (50 µM) [1]. This establishes that the triethoxybenzoate moiety, when presented as an ester conjugate, can engage cellular targets relevant to oncology research. The target compound presents this same triethoxybenzoate group on a pyrazole-tosyl scaffold that is structurally distinct from the tetrahydronaphthalene carrier, offering an orthogonal chemotype for hit expansion and scaffold-hopping campaigns.

Triethoxybenzoate Antiproliferative
Class-level inference
48% inhibition at 50 µM reported for bis-triethoxybenzoate ester
Reported cell-model endpoint context; class-level inference only
MDA-MB-231 assay; direct data for target compound not available
Antiproliferative activity Triethoxybenzoate chemotype Breast cancer

Predicted Physicochemical Compliance: Rule-of-5 Violations Define a Distinct Developability Profile

The target compound exhibits 2 Rule-of-5 violations (MW > 500 Da and LogP > 5), placing it in beyond-Rule-of-5 (bRo5) chemical space . In contrast, the unsubstituted benzoate analog (MW 432.49, estimated LogP ~4.0-4.5) remains within Lipinski-compliant space . This differential places the target compound in the category of molecules that can access intracellular targets requiring higher lipophilicity or engage protein-protein interaction surfaces that demand larger molecular footprints, albeit with the trade-off of potentially reduced oral bioavailability. For hit-to-lead programs specifically targeting bRo5-compatible targets (e.g., certain kinases, proteases, or epigenetic readers), the target compound offers a deliberately calibrated starting point that simpler analogs cannot provide [1].

Rule-of-5 Compliance
Cross-study comparable
2 violations (MW > 500, LogP > 5) vs. 0 for benzoate analog
Defines bRo5 property space for intracellular or PPI target selection
HBA = 9 (compliant); HBD = 0 (compliant)
Drug-likeness Lead optimization Property-based design

Evidence-Based Application Scenarios for 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate (CAS 851093-39-5)


Hit-to-Lead SAR Expansion for Kinase or Epigenetic Target Programs Operating in beyond-Rule-of-5 Chemical Space

With 2 Rule-of-5 violations (LogP 7.07, MW 564.65 Da) and 9 H-bond acceptors, this compound occupies bRo5 property space that is increasingly relevant for targets such as protein kinases with deep hydrophobic pockets or epigenetic reader domains requiring extensive surface contacts . It serves as a deliberate property anchor for lead series that must balance high lipophilicity against metabolic stability, particularly when initial hits from compliant analog series exhibit insufficient potency due to inadequate hydrophobic complementarity [1].

Scaffold-Hopping from the Triethoxybenzoate Antiproliferative Chemotype to a Pyrazole Platform

The triethoxybenzoate moiety has demonstrated 48% inhibition of MDA-MB-231 breast cancer cell proliferation at 50 µM in an unrelated structural context [2]. This compound transplants that biologically validated acyl group onto a 1,3,4,5-tetrasubstituted pyrazole scaffold with a tosyl substituent, enabling direct evaluation of scaffold-merging effects on antiproliferative potency. A well-designed experiment would compare this compound, its benzenesulfonyl analog (MW 550.63), and the triethoxybenzoate-free benzoate analog (MW 432.49) in a single dose-response matrix.

Physicochemical Comparator in ADME Property Profiling Panels

The ~2.5-3.0 LogP differential between this compound and its unsubstituted benzoate analog provides a controlled pair for assessing the impact of lipophilicity on microsomal stability, plasma protein binding, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers . Procurement of both compounds enables side-by-side evaluation without the confounding influence of scaffold changes, isolating the contribution of the triethoxybenzoate ester to ADME outcomes.

Sulfonyl Substituent SAR: Tosyl vs. Benzenesulfonyl vs. 4-Nitrophenylsulfonyl Comparisons

The 4-tosyl group on this compound (para-methyl on the sulfonyl phenyl ring) represents a defined structural variation relative to the benzenesulfonyl analog (no para-substituent) and the 4-nitrophenylsulfonyl analog (electron-withdrawing nitro group) . For medicinal chemistry groups exploring sulfonyl substituent effects on target selectivity, metabolic stability, or off-target promiscuity, this compound serves as the tosyl reference point in a mini-matrix of sulfonyl variants, all sharing the identical triethoxybenzoate and pyrazole core [1].

Application
Selection Property
Validation Focus
Kinase or epigenetic target bRo5 SAR expansion
High lipophilicity and bRo5 violation profile
Target engagement and metabolic stability in hydrophobic pockets
Triethoxybenzoate chemotype scaffold-hopping
Shared triethoxybenzoate acyl pharmacophore
Cell-model endpoint comparison across pyrazole and reference scaffolds
ADME property profiling with controlled lipophilicity pair
Large ΔLogP vs. unsubstituted benzoate analog
Microsomal stability, protein binding, and PAMPA/Caco-2 permeability
Sulfonyl substituent mini-matrix SAR
4-Tosyl electronic and steric character
Selectivity profiling across tosyl, benzenesulfonyl, and nitrophenylsulfonyl variants
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